1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one is a complex organic compound that features a piperidin-4-one nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one typically involves the reaction of piperidine derivatives with biphenyl compounds under controlled conditions. One common method involves the use of morpholine and other reagents to facilitate the formation of the desired product . The reaction conditions often include specific temperatures and solvents to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene: A trigonal hexaphenylbenzene derivative with similar structural features.
1-([1,1’-Biphenyl]-4-ylmethyl)piperidin-4-amine hydrochloride: Another biphenyl-piperidine derivative with distinct chemical properties.
Uniqueness
1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one is unique due to its specific combination of functional groups and its diverse range of biological activities. This compound’s unique structure allows it to interact with various molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
61510-58-5 |
---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[3-hydroxy-3-(4-phenylphenyl)butyl]piperidin-4-one |
InChI |
InChI=1S/C21H25NO2/c1-21(24,13-16-22-14-11-20(23)12-15-22)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,24H,11-16H2,1H3 |
InChI Key |
IDGRTUWONYDXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1CCC(=O)CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.